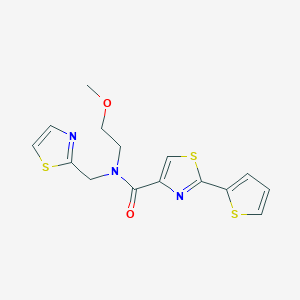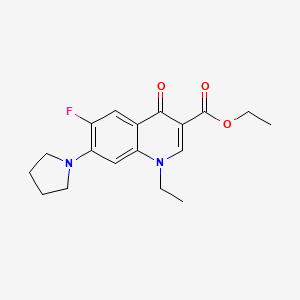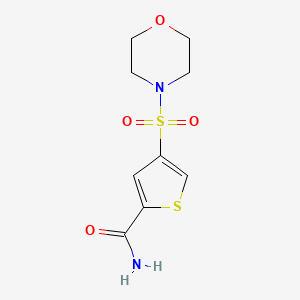![molecular formula C16H12N6O3 B5557097 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: is a complex organic compound characterized by its unique molecular structure, which includes a [1,2,5]oxadiazolo[3,4-b]pyrazine core linked to two phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol typically involves multi-step organic reactions. One common approach is the amide condensation reaction between 3,4-diaminofurazan and oxalic acid. This reaction forms the [1,2,5]oxadiazolo[3,4-b]pyrazine core, which is then further modified to introduce the phenol groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: can undergo various chemical reactions, including:
Oxidation: : The phenol groups can be oxidized to form quinones.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The phenol groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Reduced phenol derivatives.
Substitution: : Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: can be compared to other similar compounds, such as:
Quinoxaline derivatives: : Both contain heterocyclic structures with nitrogen atoms.
Thiadiazolo[3,4-b]pyrazine derivatives: : Similar core structure but with sulfur atoms instead of oxygen.
This compound: is unique due to its specific arrangement of phenol groups and the presence of the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-[[5-(4-hydroxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNQAXSAIJALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)
![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)
![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)
![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)
![1-BUTYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5557067.png)
![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B5557117.png)
